REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]1(O)[CH:18]=[CH:17]C=[CH:15][CH:14]=1>[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[Ti+4].C1(O)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][C:8]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:6].[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OC)C=C(C1)C
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
titanium tetraphenoxide phenol
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Ti+4].C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
CUSTOM
|
Details
|
After sufficient cooling, the inner gas was evacuated with a vacuum pump
|
Type
|
TEMPERATURE
|
Details
|
Then, the contents were heated
|
Type
|
CUSTOM
|
Details
|
reacted for three hours at 230° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Furthermore, during the reaction
|
Type
|
CUSTOM
|
Details
|
was continuously removed with a pump at a rate of 10 g per hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture in the autoclave was separated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)OC)C=C(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]1(O)[CH:18]=[CH:17]C=[CH:15][CH:14]=1>[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[Ti+4].C1(O)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][C:8]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:6].[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OC)C=C(C1)C
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
titanium tetraphenoxide phenol
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Ti+4].C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
CUSTOM
|
Details
|
After sufficient cooling, the inner gas was evacuated with a vacuum pump
|
Type
|
TEMPERATURE
|
Details
|
Then, the contents were heated
|
Type
|
CUSTOM
|
Details
|
reacted for three hours at 230° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Furthermore, during the reaction
|
Type
|
CUSTOM
|
Details
|
was continuously removed with a pump at a rate of 10 g per hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture in the autoclave was separated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)OC)C=C(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |